Cas no 933709-56-9 (2,2-Dimethyl-3-(pyrrolidin-1-yl)propanoic acid)

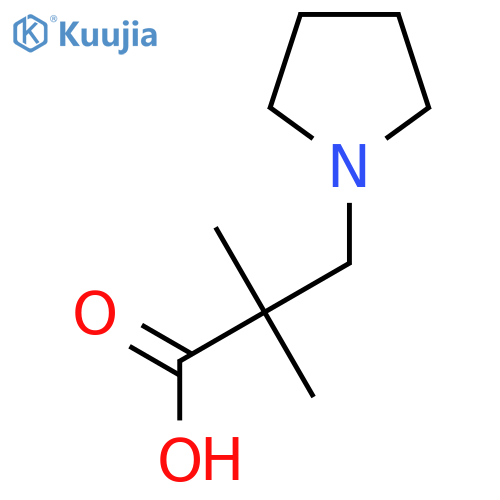

933709-56-9 structure

商品名:2,2-Dimethyl-3-(pyrrolidin-1-yl)propanoic acid

2,2-Dimethyl-3-(pyrrolidin-1-yl)propanoic acid 化学的及び物理的性質

名前と識別子

-

- F8882-9394

- 933709-56-9

- SCHEMBL499877

- 2,2-dimethyl-3-pyrrolidin-1-ylpropanoic acid

- AKOS011554748

- 2,2-dimethyl-3-(pyrrolidin-1-yl)propanoic acid

- 2,2-Dimethyl-3-(pyrrolidin-1-yl)propanoic acid

-

- インチ: 1S/C9H17NO2/c1-9(2,8(11)12)7-10-5-3-4-6-10/h3-7H2,1-2H3,(H,11,12)

- InChIKey: RFBQBABHVIVIEX-UHFFFAOYSA-N

- ほほえんだ: OC(C(C)(C)CN1CCCC1)=O

計算された属性

- せいみつぶんしりょう: 171.125928785g/mol

- どういたいしつりょう: 171.125928785g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 171

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1.1

- トポロジー分子極性表面積: 40.5Ų

2,2-Dimethyl-3-(pyrrolidin-1-yl)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F8882-9394-5g |

2,2-dimethyl-3-(pyrrolidin-1-yl)propanoic acid |

933709-56-9 | 95%+ | 5g |

$1275.0 | 2023-09-05 | |

| Life Chemicals | F8882-9394-10g |

2,2-dimethyl-3-(pyrrolidin-1-yl)propanoic acid |

933709-56-9 | 95%+ | 10g |

$1785.0 | 2023-09-05 | |

| TRC | D206471-500mg |

2,2-Dimethyl-3-(pyrrolidin-1-yl)propanoic Acid |

933709-56-9 | 500mg |

$ 365.00 | 2022-06-05 | ||

| Life Chemicals | F8882-9394-2.5g |

2,2-dimethyl-3-(pyrrolidin-1-yl)propanoic acid |

933709-56-9 | 95%+ | 2.5g |

$850.0 | 2023-09-05 | |

| Life Chemicals | F8882-9394-0.5g |

2,2-dimethyl-3-(pyrrolidin-1-yl)propanoic acid |

933709-56-9 | 95%+ | 0.5g |

$403.0 | 2023-09-05 | |

| Life Chemicals | F8882-9394-1g |

2,2-dimethyl-3-(pyrrolidin-1-yl)propanoic acid |

933709-56-9 | 95%+ | 1g |

$425.0 | 2023-09-05 | |

| TRC | D206471-1g |

2,2-Dimethyl-3-(pyrrolidin-1-yl)propanoic Acid |

933709-56-9 | 1g |

$ 570.00 | 2022-06-05 | ||

| Life Chemicals | F8882-9394-0.25g |

2,2-dimethyl-3-(pyrrolidin-1-yl)propanoic acid |

933709-56-9 | 95%+ | 0.25g |

$382.0 | 2023-09-05 | |

| TRC | D206471-100mg |

2,2-Dimethyl-3-(pyrrolidin-1-yl)propanoic Acid |

933709-56-9 | 100mg |

$ 95.00 | 2022-06-05 |

2,2-Dimethyl-3-(pyrrolidin-1-yl)propanoic acid 関連文献

-

1. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

-

Jinlu Tang,Hui Shi,Xiaoxiao He,Yanli Lei,Qiuping Guo,Kemin Wang,Lv'an Yan,Dinggeng He Chem. Commun., 2016,52, 1482-1485

933709-56-9 (2,2-Dimethyl-3-(pyrrolidin-1-yl)propanoic acid) 関連製品

- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)

- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量